molecular formula C27H28FN5O3 B2508091 7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021210-52-5

7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2508091
CAS RN: 1021210-52-5
M. Wt: 489.551
InChI Key: DKRHDXYNUXUEHQ-UHFFFAOYSA-N
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Description

The compound "7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one" is a structurally complex molecule that appears to be related to a class of compounds known for their interaction with aminergic G protein-coupled receptors (GPCRs). These compounds are characterized by the presence of a 1,4-disubstituted aromatic piperazine moiety, which is a privileged structural motif in medicinal chemistry due to its affinity for GPCRs. The specific compound is not directly mentioned in the provided papers, but the related structures suggest potential dopaminergic activity.

Synthesis Analysis

The synthesis of related compounds involves a multi-step process starting from pyrazolo[1,5-a]pyridine-3-carbaldehyde and 1-piperazinearboxaldehyde, followed by reductive amination, amide hydrolysis, and N-alkylation . The intermediates and final products are typically confirmed using 1H NMR and ESI MS techniques. Although the exact synthesis of the compound is not detailed, it is likely to follow a similar synthetic route with appropriate modifications to introduce the specific substituents.

Molecular Structure Analysis

The molecular structure of related compounds includes a pyrazolo[1,5-a]pyridine heterocyclic appendage, which has been shown to lead to high-affinity dopamine receptor partial agonists . The presence of different substituents on the piperazine ring and the pyrazolo[1,5-a]pyridine core can significantly influence the binding affinity and functional properties of these molecules. The stereochemistry of the headgroup is also a critical factor in determining the selectivity and bias of these ligands towards G protein or β-arrestin pathways .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include reductive amination to form the initial piperazine linkage, followed by amide hydrolysis and N-alkylation to introduce various benzyl and methoxybenzyl groups . These reactions are crucial for creating the structural diversity necessary for fine-tuning the pharmacological profile of the compounds. The specific reactions to synthesize the compound would involve similar strategies to introduce the 2-fluorobenzyl and 2-methoxyethyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are not explicitly detailed in the provided papers. However, the binding affinity to dopamine receptors can be inferred from in vitro receptor binding assays, which measure the affinity constants (Ki) for various dopamine receptor subtypes . These assays indicate the potential of these compounds to act as ligands for dopamine receptors, with varying selectivity and potency. The compound , with its specific substituents, would likely exhibit unique physical and chemical properties that could be elucidated through similar assays and analytical techniques.

Scientific Research Applications

Synthesis and Receptor Binding

The synthesis of compounds similar to the one you mentioned has been extensively studied, particularly for their receptor binding capabilities. For example, derivatives have been synthesized and evaluated for their affinity towards dopamine receptors, showcasing potential as dopamine D4 receptor ligands. Such compounds are synthesized through methods involving reductive amination, amide hydrolysis, and N-alkylation, with their structures confirmed by NMR and MS techniques. The in vitro receptor binding assays indicate their promise as ligands for specific receptors, highlighting their potential application in neuropharmacology (Li Guca, 2014).

Pharmacological Characterization

Compounds with structural motifs recognized by aminergic G protein-coupled receptors have been investigated for their pharmacological properties. The incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage, for instance, led to a series of high-affinity dopamine receptor partial agonists. Such studies involve comprehensive pharmacological characterization, including BRET biosensors, binding studies, electrophysiology, and complementation-based assays, to uncover compounds favoring G protein activation over β-arrestin recruitment. This suggests their utility in designing novel therapeutics with antipsychotic activity (D. Möller et al., 2017).

Antimicrobial and Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as inhibitors for Mycobacterium tuberculosis GyrB ATPase, exhibiting promising antituberculosis activity. Such compounds underscore the potential of fluoro-substituted derivatives in treating bacterial infections, with specific derivatives showing significant activity against various microbial strains without cytotoxicity at relevant concentrations (V. U. Jeankumar et al., 2013).

Anti-Cancer Activity

Research into fluoro-substituted benzo[b]pyrans, related to the structural family of your compound, has demonstrated potential anti-lung cancer activity. These studies involve synthesizing and testing various derivatives against human cancer cell lines, offering insights into the design of novel anticancer drugs (A. G. Hammam et al., 2005).

properties

IUPAC Name

7-[4-[(2-fluorophenyl)methyl]piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28FN5O3/c1-36-16-15-31-18-22(25-23(19-31)27(35)33(29-25)21-8-3-2-4-9-21)26(34)32-13-11-30(12-14-32)17-20-7-5-6-10-24(20)28/h2-10,18-19H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRHDXYNUXUEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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